molecular formula C5H5NO2 B3042987 Cyclopropanecarbonyl isocyanate CAS No. 69166-52-5

Cyclopropanecarbonyl isocyanate

Cat. No.: B3042987
CAS No.: 69166-52-5
M. Wt: 111.1 g/mol
InChI Key: FVBRMNFEXWSLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarbonyl isocyanate is an organic compound characterized by the presence of a cyclopropane ring attached to a carbonyl group and an isocyanate functional group. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phosgene, resulting in the formation of cyclopropanecarbonyl chloride. This intermediate is then treated with sodium azide to yield the corresponding acyl azide, which undergoes Curtius rearrangement upon heating to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient non-phosgene methods. These methods include the reaction of cyclopropanecarboxylic acid derivatives with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . The use of advanced catalysts, such as zinc-based catalysts, enhances the yield and efficiency of the process .

Chemical Reactions Analysis

Mechanism of Action

Cyclopropanecarbonyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts strain and enhances its reactivity compared to other isocyanates .

Comparison with Similar Compounds

  • Phenyl Isocyanate
  • Methyl Isocyanate
  • Hexamethylene Diisocyanate

This detailed article provides a comprehensive overview of cyclopropanecarbonyl isocyanate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclopropanecarbonyl isocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-3-6-5(8)4-1-2-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBRMNFEXWSLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbonyl isocyanate
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarbonyl isocyanate
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarbonyl isocyanate
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarbonyl isocyanate
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarbonyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.